5,6-Dichloropyridine-3-sulfonamide

Descripción general

Descripción

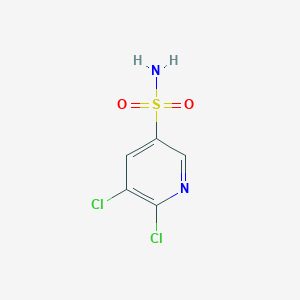

5,6-Dichloropyridine-3-sulfonamide: is a chemical compound with the molecular formula C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a sulfonamide group at the 3rd position of the pyridine ring . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5,6-Dichloropyridine-3-sulfonamide typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the following steps:

Chlorination: Pyridine is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 5th and 6th positions.

Industrial Production Methods:

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and sulfonation steps .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5,6-Dichloropyridine-3-sulfonamide can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as sulfonic acids.

Reduction Products: Reduced derivatives such as amines.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C5H4Cl2N2O2S

- CAS Number : 622339-80-4

- Molecular Weight : 207.07 g/mol

The compound features a pyridine ring substituted at the 5th and 6th positions with chlorine atoms and a sulfonamide group at the 3rd position. This unique structure contributes to its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

5,6-Dichloropyridine-3-sulfonamide is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for:

- Antimicrobial Activity : The compound exhibits potential as an intermediate in synthesizing antibiotics that inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, such as dihydropteroate synthase .

- Anticancer Properties : Research indicates that sulfonamide derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and cell division, making them candidates for anticancer drug development .

Biological Research

In biological contexts, this compound has been studied for its effects on cellular pathways:

- Enzyme Inhibition : It acts as a competitive inhibitor of enzymes involved in critical metabolic pathways. For instance, its interaction with dihydropteroate synthase disrupts folic acid synthesis in bacteria .

- Iron-Chelating Activity : Certain derivatives have shown iron-chelating properties that can reduce bacterial virulence by depriving pathogens of essential iron .

Industrial Applications

The compound finds utility in various industrial sectors:

- Agrochemicals : It is used in the formulation of pesticides and herbicides due to its reactivity and ability to form stable derivatives.

- Dyes and Pigments : Its chemical properties make it suitable for developing dyes used in textiles and other materials.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The compounds were effective at inhibiting growth and reducing toxin production in pathogens like Pseudomonas aeruginosa while enhancing survival rates in model organisms like Drosophila melanogaster .

Case Study 2: Cancer Research

Research indicated that certain sulfonamide derivatives showed promising anticancer activity by inhibiting topoisomerase II. Compounds were tested on various cancer cell lines, demonstrating dose-dependent effects on cell viability and proliferation .

Data Table: Comparison of Biological Activities

Mecanismo De Acción

The mechanism of action of 5,6-Dichloropyridine-3-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication.

Comparación Con Compuestos Similares

- 5,6-Dichloropyridine-3-ol

- 5,6-Dichloropicolinic acid

- 2,3-Dichloropyridine-4-boronic acid

- 2,3-Dichloroisonicotinonitrile

- 2,3-Dichloro-5-(difluoromethoxy)pyridine

Comparison:

5,6-Dichloropyridine-3-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various chemical reactions and applications .

Actividad Biológica

5,6-Dichloropyridine-3-sulfonamide is a compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClNOS. The compound features a pyridine ring substituted with two chlorine atoms at positions 5 and 6 and a sulfonamide group at position 3. This specific arrangement is crucial for its biological activity.

Target Enzymes:

The primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway in bacteria. By acting as a competitive inhibitor, this compound disrupts the synthesis of folic acid, which is vital for bacterial growth and replication.

Biochemical Pathways:

The compound's inhibition of DHPS leads to decreased levels of dihydrofolate and ultimately folate, impairing DNA and RNA synthesis in bacteria. This mechanism is similar to other sulfonamides, which have been widely studied for their antibacterial properties .

Biological Activities

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

| Bacillus subtilis | 75 µg/mL |

Anticancer Properties:

In addition to its antibacterial effects, this compound has shown potential anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication. Studies have demonstrated that it can induce apoptosis in certain cancer cell lines through this pathway .

Case Studies

-

Drosophila Model Study:

A study utilizing Drosophila melanogaster demonstrated that a related pyridine-3-sulfonamide derivative protected flies from infections caused by Pseudomonas aeruginosa. Although it did not inhibit bacterial growth directly, it reduced toxin production by interfering with iron availability . This highlights the potential for this compound to act as an antipathogenic agent rather than a traditional antibiotic. -

In Vitro Antimicrobial Testing:

In vitro assays have confirmed that this compound exhibits dose-dependent antibacterial activity. Higher concentrations lead to more significant inhibition of bacterial growth, reinforcing its potential as an effective antimicrobial agent .

Propiedades

IUPAC Name |

5,6-dichloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUQCJKXHIGCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406070 | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622339-80-4 | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.